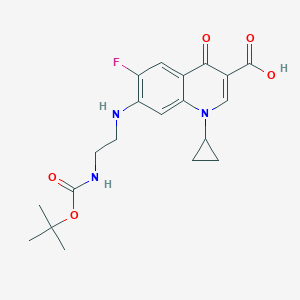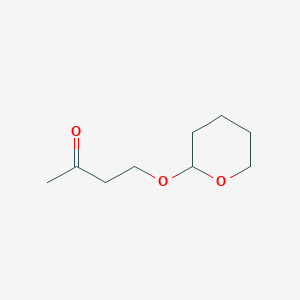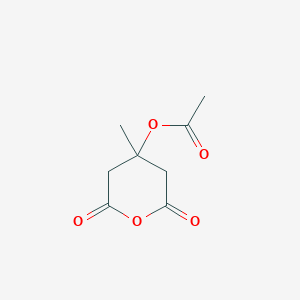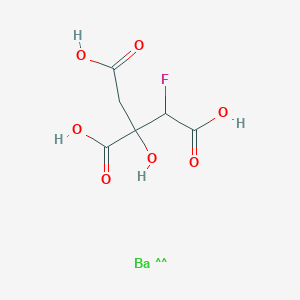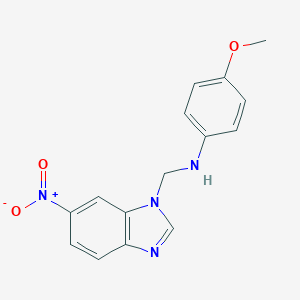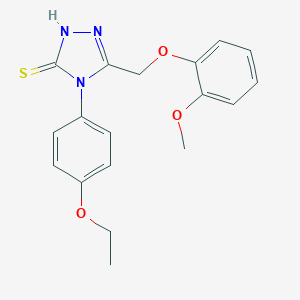
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves its ability to bind to specific targets in cells. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell death. In enzymes, it has been shown to bind to the active site and prevent the substrate from binding, leading to a decrease in enzyme activity. In weeds, it has been shown to inhibit the activity of enzymes involved in photosynthesis, leading to a decrease in plant growth.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione depend on the specific target it binds to. In cancer cells, it leads to cell death and a decrease in tumor growth. In enzymes, it leads to a decrease in enzyme activity and a regulation of cellular processes. In weeds, it leads to a decrease in photosynthesis and a decrease in plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione in lab experiments include its ability to bind to specific targets and regulate their activity, its potential applications in various fields of scientific research, and its relatively simple synthesis method. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione. These include further studies on its potential applications in cancer treatment, enzyme regulation, and weed control, as well as studies on its toxicity and safety. Additionally, the synthesis method could be optimized to improve yield and reduce the use of toxic reagents. Finally, studies on the structure-activity relationship could lead to the development of more potent and selective compounds.
Synthesemethoden
The synthesis of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves a series of chemical reactions. The starting materials include 2-methoxyphenol, 4-ethoxybenzaldehyde, and 4,5-dichloro-1,2,3-dithiazolium chloride. The reaction proceeds through a series of steps involving substitution, reduction, and cyclization to yield the final product.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied as a potential enzyme inhibitor due to its ability to bind to enzymes and regulate their activity. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds.
Eigenschaften
CAS-Nummer |
107952-08-9 |
|---|---|
Produktname |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione |
Molekularformel |
C18H19N3O3S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-(4-ethoxyphenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-3-23-14-10-8-13(9-11-14)21-17(19-20-18(21)25)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,20,25) |
InChI-Schlüssel |
KAPSLFSVTQLWNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
Andere CAS-Nummern |
107952-08-9 |
Synonyme |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




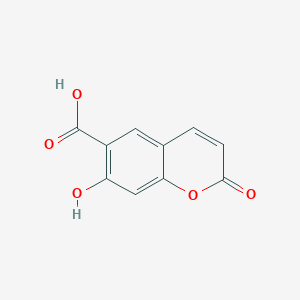
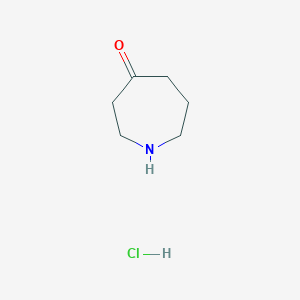
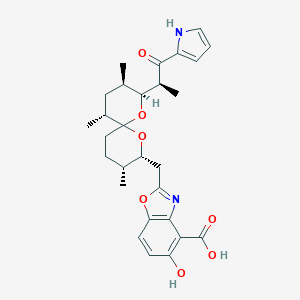

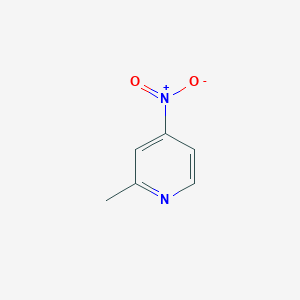
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
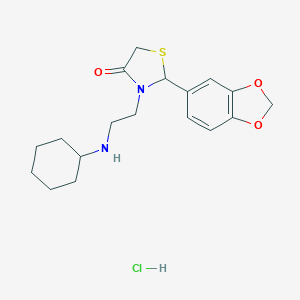
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
